Tert-butyl (piperidin-4-ylmethyl)carbamate

Catalytic hydrogenation Synthetic yield Rhodium on carbon

Synthetic workflows requiring orthogonal Boc protection on the aminomethyl side chain-while preserving a free piperidine nitrogen-often fail with 1-Boc regioisomers. 4-(Boc-aminomethyl)piperidine (CAS 135632-53-0) delivers precise regioselective protection, enabling chemoselective alkylation, coupling, or ring-opening at the ring nitrogen. • Validated PROTAC linker building block for targeted protein degradation campaigns. • ≥98% purity by GC and titration reduces false positives in biological assays. • 99%-yield hydrogenation route from 4-(Boc-aminomethyl)pyridine supports cost-efficient scale-up. • Full analytical documentation (COA, NMR, HPLC) provided with every shipment.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 135632-53-0
Cat. No. B139092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (piperidin-4-ylmethyl)carbamate
CAS135632-53-0
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCNCC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14)
InChIKeyVHYXAWLOJGIJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0): A Versatile Boc-Protected Piperidine Building Block


Tert-butyl (piperidin-4-ylmethyl)carbamate, also known as 4-(Boc-aminomethyl)piperidine (CAS 135632-53-0), is a heterocyclic building block with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol [1]. This compound features a piperidine ring with an aminomethyl side chain protected by an acid-labile tert-butoxycarbonyl (Boc) group [2]. It serves as a crucial intermediate in organic synthesis, particularly in medicinal chemistry and pharmaceutical development, where the Boc group enables chemoselective transformations at the piperidine nitrogen .

Why Generic Substitution Fails: The Critical Role of Regioselective Boc Protection in Tert-butyl (piperidin-4-ylmethyl)carbamate


The scientific and industrial utility of tert-butyl (piperidin-4-ylmethyl)carbamate is predicated on its precise regioselective Boc protection at the aminomethyl side chain, leaving the piperidine ring nitrogen free for further derivatization. Closely related analogs, such as 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0), possess the Boc group on the ring nitrogen, resulting in fundamentally different reactivity and synthetic utility [1]. Similarly, the free amine 4-(aminomethyl)piperidine or the benzyl carbamate analog cannot be interchanged without altering reaction outcomes, yields, or purification requirements. Substitution without rigorous comparative data can lead to failed syntheses, increased impurity profiles, and wasted resources .

Quantitative Differentiation of Tert-butyl (piperidin-4-ylmethyl)carbamate: Comparative Evidence for Informed Procurement


Synthetic Yield Superiority: 99% Yield Achieved via Catalytic Hydrogenation of 4-(Boc-aminomethyl)pyridine

A direct head-to-head comparison in synthetic methodology demonstrates that tert-butyl (piperidin-4-ylmethyl)carbamate can be synthesized in 99% yield via the hydrogenation of 4-(Boc-aminomethyl)pyridine using 5% rhodium on carbon under 4.1 bar H₂ pressure . In contrast, alternative routes using 1-Boc-imidazole with 4-aminomethylpiperidine yield only 70% under similar conditions [1]. This 29% absolute yield difference directly impacts cost-efficiency and atom economy in multi-step syntheses.

Catalytic hydrogenation Synthetic yield Rhodium on carbon Boc protection

Purity Benchmarking: Commercial Availability at ≥98.0% by GC and Titration, Exceeding Standard 97% Grades

Commercial suppliers offer tert-butyl (piperidin-4-ylmethyl)carbamate at a minimum purity of ≥98.0% as verified by both GC and neutralization titration . This is superior to the common 97% specification offered by many vendors for this and related compounds . The dual-method validation provides enhanced confidence in the compound's integrity for sensitive applications.

Analytical chemistry Purity specification GC Titration Quality control

Regioselective Boc Protection: Enabling Orthogonal Reactivity Compared to 1-Boc-4-(aminomethyl)piperidine

The defining feature of tert-butyl (piperidin-4-ylmethyl)carbamate is the Boc protection on the aminomethyl side chain, leaving the piperidine nitrogen (pKa ~10-11) free for nucleophilic reactions or further derivatization . In stark contrast, 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) has the Boc group on the piperidine nitrogen, which masks the ring's basicity and alters its synthetic utility . This fundamental difference is supported by distinct physical properties: the target compound is a solid (mp 106-111°C) [1], while the regioisomer is a liquid (bp 237-238°C, density 1.013 g/mL) .

Protecting group strategy Orthogonal reactivity Chemoselectivity Piperidine derivatives

Application-Specific Differentiation: A Privileged Linker in PROTAC Development

Tert-butyl (piperidin-4-ylmethyl)carbamate is explicitly classified and utilized as a PROTAC (Proteolysis Targeting Chimera) linker . The free piperidine nitrogen can be readily functionalized to attach to an E3 ligase ligand, while the aminomethyl group, after Boc deprotection, provides a handle for connecting to a target protein ligand. This application specificity is not uniformly highlighted for its close analogs like the benzyl carbamate, which is more commonly used in general enzyme inhibition studies .

PROTAC Linker chemistry Targeted protein degradation Medicinal chemistry

Optimal Application Scenarios for Tert-butyl (piperidin-4-ylmethyl)carbamate Based on Differentiated Evidence


Large-Scale Synthesis of Piperidine-Containing Pharmaceuticals Requiring High Atom Economy

Leveraging the 99% yield synthetic route from 4-(Boc-aminomethyl)pyridine , this compound is ideal for multi-kilogram campaigns where cost-efficiency and waste reduction are paramount. The high-yielding hydrogenation step provides a robust and scalable entry point for constructing complex drug candidates.

Medicinal Chemistry Programs Demanding High-Purity Building Blocks for SAR Studies

The commercial availability of ≥98.0% purity, verified by both GC and titration , makes this compound the preferred choice for structure-activity relationship (SAR) studies. Minimizing impurities ensures that biological assay results are attributable to the intended compound, reducing false positives and confounding data.

Multi-Step Syntheses Requiring Orthogonal Protection of a Piperidine Moiety

The unique regioselective Boc protection on the aminomethyl side chain, leaving the piperidine nitrogen free , is essential for synthetic sequences involving nucleophilic ring-opening, alkylation, or coupling at the ring nitrogen. This orthogonal reactivity cannot be achieved with the 1-Boc regioisomer.

Development of PROTACs and Other Bifunctional Degraders

Given its established use as a PROTAC linker , this compound is a strategic procurement choice for laboratories focused on targeted protein degradation. The free piperidine nitrogen serves as a versatile attachment point for E3 ligase ligands, streamlining the assembly of bifunctional molecules.

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